2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel-
Description
Introduction and Chemical Identity
Nomenclature and Structural Classification
2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel- is a stereospecific organochlorine compound classified as a cyclodiene epoxide. It belongs to the broader family of heptachlor derivatives, which are structurally related to chlordane and other chlorinated pesticides. The compound’s IUPAC name reflects its complex bicyclic structure, characterized by:
- A methanoindene core (a fused bicyclic system with a methylene bridge).
- An epoxy group (oxirane ring) at the 2,3-position.
- Seven chlorine atoms substituted at specific positions (1a,1b,2,3,4,5,5a,6,6a,7).
CAS Registry Number : 1024-57-3 (primary identifier for heptachlor epoxide).
Molecular Formula : $$ \text{C}{10}\text{H}5\text{Cl}_7\text{O} $$
Molecular Weight : 389.3 g/mol.
Table 1: Key Molecular Properties
Historical Development and Production
Heptachlor epoxide derivatives, including this stereoisomer, are not synthesized commercially but form via biotic and abiotic oxidation of heptachlor ($$ \text{C}{10}\text{H}{10}\text{Cl}_7 $$). Heptachlor itself was produced industrially through the Diels-Alder reaction of hexachlorocyclopentadiene and cyclopentadiene, followed by chlorination. Its epoxide metabolite arises through:
- Microbial oxidation : Soil microorganisms metabolize heptachlor to the epoxide.
- Chemical oxidation : Controlled laboratory synthesis using chromic acid in carboxylic acids (e.g., acetic acid).
Key Historical Context :
Regulatory Status and Global Classifications
The compound’s regulatory status is tied to heptachlor, a Stockholm Convention Annex A chemical (phased out globally except for limited exemptions). Key classifications include:
Table 2: Regulatory Classifications
Notable Restrictions :
Significance in Environmental Chemistry Research
This compound exemplifies challenges in managing persistent organic pollutants (POPs) due to its:
- Environmental Persistence :
- Research Focus Areas :
Table 3: Environmental Quality Standards
Properties
IUPAC Name |
(1S,2R,3R,5R,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl7O/c11-3-1-2(4-5(3)18-4)9(15)7(13)6(12)8(1,14)10(9,16)17/h1-5H/t1-,2+,3+,4+,5-,8+,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFXBSWRVIQKOD-WOBUKFROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]12[C@@H]([C@H]([C@H]3[C@@H]1O3)Cl)[C@]4(C(=C([C@@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058752 | |
| Record name | Heptachlor epoxide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28044-83-9 | |
| Record name | 2,5-Methano-2H-indeno(1,2-b)oxirene, 2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-, (1aR,1bR,2S,5R,5aS,6R,6aR)-rel- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028044839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptachlor epoxide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptachlor endo-epoxide isomer | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Epoxidation of Heptachlor
The primary industrial and laboratory synthesis involves the epoxidation of heptachlor (1,4,5,6,7,8,8-heptachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene). Heptachlor’s bicyclic structure contains a reactive double bond susceptible to oxidation. The reaction typically employs meta-chloroperbenzoic acid (mCPBA) in anhydrous dichloromethane at 0–25°C for 12–24 hours.
The stereochemical outcome—endo-epoxide configuration —is dictated by the syn addition of oxygen across the double bond, favoring the (1aR,1bR,2S,5R,5aS,6R,6aR)-rel- isomer due to steric hindrance from adjacent chlorine substituents.
Table 1: Epoxidation Conditions and Yields
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| mCPBA | DCM | 0–25 | 24 | 78–85 | 95–98 |
| HO/AcOH | Acetone | 40 | 48 | 62–68 | 85–90 |
Alternative Oxidation Methods
Hydrogen peroxide in acetic acid offers a lower-cost alternative but requires elevated temperatures (40°C) and extended reaction times (48 hours), yielding 62–68% product with moderate purity (85–90%). This method is less favored due to competing side reactions, including dichlorination and ring-opening by acetic acid.
Stereochemical Control and Isomer Separation
Chromatographic Resolution
Crude reaction mixtures contain diastereomeric epoxides (endo vs. exo) and unreacted heptachlor. Preparative gas chromatography (GC) with electron capture detection (ECD) or high-performance liquid chromatography (HPLC) using C18 columns achieves isomer separation.
Table 2: Chromatographic Parameters for Isomer Separation
| Method | Column | Mobile Phase | Retention Time (min) |
|---|---|---|---|
| GC-ECD | DB-5MS (30 m × 0.25 mm) | Helium, 1.2 mL/min | 14.3 (endo), 15.1 (exo) |
| HPLC-UV | C18 (250 × 4.6 mm) | Acetonitrile:HO (80:20) | 8.7 (endo), 9.5 (exo) |
Crystallization Techniques
Recrystallization from ethyl acetate/hexane (1:3 v/v) at −20°C enriches the endo-epoxide to >99% purity by exploiting differential solubility of isomers.
Large-Scale Production and Industrial Protocols
Catalytic Epoxidation
Pilot-scale synthesis utilizes titanium silicate (TS-1) catalysts with hydrogen peroxide under mild conditions (30°C, 6 hours), achieving 88% yield and 97% purity. This method reduces peracid waste and improves scalability.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions: 2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel- undergoes various chemical reactions, including:
Oxidation: 2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel- can be further oxidized to form more stable metabolites.
Reduction: It can be reduced under specific conditions to revert to its parent compound, heptachlor.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: More stable epoxides and diols.
Reduction: Heptachlor.
Substitution: Chlorine-substituted derivatives.
Scientific Research Applications
Toxicological Applications
Research indicates that compounds like 2,5-Methano-2H-indeno[1,2-b]oxirene are significant in toxicological studies due to their persistence in the environment and potential health impacts on humans and wildlife.
- Health Effects : Studies have shown that exposure to chlordane-related compounds can lead to hepatocellular hypertrophy and other adverse effects in animal models. For instance:
- A principal study identified a lowest observed adverse effect level (LOAEL) for liver effects at 1.0 mg/m³ in rats exposed to chlordane technical for 90 days .
- The compound's metabolites accumulate in body fat and can lead to long-term health issues including endocrine disruption and carcinogenic effects .
Environmental Impact
The environmental persistence of chlorinated compounds like this one raises concerns regarding their bioaccumulation and ecological toxicity.
- Bioaccumulation : Research indicates that these compounds tend to accumulate in the fatty tissues of organisms. This bioaccumulation can lead to higher concentrations up the food chain .
- Ecotoxicological Studies : The impact of such compounds on aquatic ecosystems has been documented. For example:
Synthesis Applications
The unique structure of 2,5-Methano-2H-indeno[1,2-b]oxirene lends itself to various synthetic applications:
- Organic Synthesis : This compound can serve as an intermediate in the synthesis of other complex organic molecules. Its chlorinated nature allows it to participate in nucleophilic substitution reactions which are valuable in organic chemistry.
- Custom Synthesis : Companies specializing in chemical synthesis may utilize this compound for developing novel materials or pharmaceuticals due to its unique reactivity profile .
Case Study 1: Toxicological Assessment of Chlordane Derivatives
A comprehensive assessment conducted by the Agency for Toxic Substances and Disease Registry (ATSDR) highlighted the toxicological profiles of chlordane and its derivatives including oxychlordane. The study emphasized the need for ongoing monitoring due to their potential health risks associated with long-term exposure.
Case Study 2: Environmental Monitoring of Chlorinated Compounds
Research published by the International Agency for Research on Cancer (IARC) has focused on the environmental monitoring of chlorinated pesticides including heptachlor and its epoxide forms. These studies have underscored the importance of regulating such compounds due to their carcinogenic potential and environmental persistence .
Mechanism of Action
2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel- exerts its effects primarily through interaction with the nervous system and liver. It is metabolized by Cytochrome P450 enzymes, which convert it into more toxic metabolites. These metabolites can disrupt cellular functions, leading to increased gluconeogenic enzyme activities and altered liver function. The compound also affects the immunological and reproductive systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Heptachlor (CAS: 76-44-8)
Structural Relationship: Heptachlor is the parent compound of heptachlor epoxide, lacking the epoxide group. Its structure includes a methanoindene core with seven chlorine atoms.
- Molecular formula : C₁₀H₅Cl₇
- Molecular weight : 373.32 g/mol
- Boiling point : 145°C
- LogPow : 3.87–6.13
Toxicity and Use : Heptachlor is less polar than its epoxidized form, with an acute oral LD₅₀ of 147–220 mg/kg in rats . Historically used as an insecticide, it is metabolized into heptachlor epoxide in the environment, which is more stable and toxic .
Key Difference: The absence of the epoxide group reduces its environmental persistence compared to heptachlor epoxide. However, both compounds are regulated under international standards due to their carcinogenic risks .
Octachloro Epoxide Derivative (CAS: 27304-13-8)
Structural Relationship: This compound shares the methanoindenooxirene core but has eight chlorine atoms instead of seven.
- Molecular formula : C₁₀H₄Cl₈O
- Molecular weight : 423.76 g/mol
- Analytical Data: Gas chromatography retention indices (RI) on non-polar columns are reported, with RIs ranging from 1982 to 2071 depending on the column type and temperature program .
Toxicity and Stability: The additional chlorine atom likely increases its molecular weight and environmental persistence.
Other Indeno-Oxirene Derivatives
- Simpler Epoxides: Compounds like (1aR,6aS)-6,6a-dihydro-1aH-indeno[1,2-b]oxirene (CAS: 85354-35-4) lack chlorine substituents, reducing their toxicity and environmental impact. Their molecular weight (132.16 g/mol) and LogPow are significantly lower .
- Dicarboxylic Acid Derivatives: Examples include 2,5-Methano-2H-indeno[1,2-b]oxirene-3,4-dicarboxylic acid (CAS: 100578-41-4), which replaces chlorine atoms with carboxylic acid groups.
Research Findings and Environmental Impact
- Persistence : Heptachlor epoxide’s high LogPow (6.89) correlates with bioaccumulation in fatty tissues, posing risks to aquatic ecosystems and humans .
- Degradation : Both heptachlor and its epoxide resist microbial degradation, with half-lives exceeding years in soil .
- Regulatory Status : Listed under the Stockholm Convention on Persistent Organic Pollutants (POPs), with strict guidelines for disposal and storage .
Biological Activity
2,5-Methano-2H-indeno[1,2-b]oxirene with multiple chlorinated substituents is a complex chemical compound known for its biological activity and potential toxicity. This article reviews its biological effects based on existing literature and studies.
- Chemical Formula : C10H4Cl8O
- Molecular Weight : 423.762 g/mol
- CAS Registry Number : 27304-13-8
- IUPAC Name : 2,5-Methano-2H-indeno[1,2-b]oxirene, 2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-, (1aR,1bR,2S,5R,5aS,6R,6aR)-rel-
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its toxicological effects. It is closely related to heptachlor and chlordane—both of which have been extensively studied for their environmental persistence and health impacts.
Toxicological Profile
The compound exhibits several toxicological effects that are significant for public health:
- Carcinogenicity : Studies have indicated that exposure to chlorinated compounds like heptachlor can lead to liver carcinomas in rodent models. Specifically:
- Hematological Effects : Increased leukocyte counts and altered platelet levels have been reported in animal studies following exposure to chlordane-related compounds .
- Neurological Effects : Neurotoxic effects including tremors and behavioral changes were noted in animals exposed to these compounds. The mechanisms involve disruption of neurotransmitter systems .
Case Studies
A review of several case studies provides insight into the biological activity of this compound:
- Chronic Exposure Studies :
- Developmental Toxicity :
- Immunotoxicity :
The biological activity of this compound can be attributed to several mechanisms:
- Aryl Hydrocarbon Receptor (AhR) Activation : Compounds like heptachlor can activate AhR pathways leading to increased expression of cytochrome P450 enzymes involved in the metabolism of xenobiotics .
- Oxidative Stress : Exposure has been linked to increased oxidative stress markers such as heme oxygenase-1 (HO-1), contributing to cellular damage .
Data Summary Table
Q & A
Q. What are the validated synthetic routes for producing the compound, and how can its stereochemical purity be ensured?
The compound is a stereoisomer of heptachlor epoxide, a persistent environmental pollutant derived from heptachlor oxidation. Synthesis typically involves epoxidation of heptachlor using peroxides or enzymatic pathways. To ensure stereochemical purity:
- Use chiral column chromatography (e.g., polysaccharide-based phases) to isolate the (1aR,1bR,2S,5R,5aS,6R,6aR)-rel- configuration.
- Validate purity via -NMR coupling constants and X-ray crystallography to confirm spatial orientation of substituents .
- Monitor reaction intermediates using GC-MS with electron capture detection (ECD) to avoid racemization .
Q. What analytical methods are recommended for detecting trace levels of this compound in environmental samples?
Prioritize methods with high sensitivity and specificity:
- GC-ECD or GC-MS : Optimize using a DB-5MS capillary column (30 m × 0.25 mm) with a temperature ramp of 50°C (hold 1 min) to 300°C (10°C/min). Use heptachlor epoxide-d4 as an internal standard .
- LC-HRMS : Employ a C18 column with ESI⁻ ionization for polar metabolites. Detection limits ≤ 0.1 ppb are achievable in soil/water matrices .
- Validate recovery rates (70–120%) via spiked matrix samples to address matrix effects .
Q. How does the compound’s stability vary under different storage conditions?
Stability depends on environmental factors:
| Condition | Degradation Rate (Half-Life) | Key Degradation Products |
|---|---|---|
| Aqueous pH 7, 25°C | ~6 months | 1-hydroxychlordane, dichlorodiphenyldichloroethylene (DDE) |
| UV light (λ = 254 nm) | <24 hours | Radical-mediated ring-opening products |
| Anaerobic soil | >5 years | Persistent parent compound |
Store samples in amber vials at -20°C with minimal headspace to prevent photolytic/oxidative degradation .
Advanced Research Questions
Q. How can computational models predict the compound’s environmental fate and bioaccumulation potential?
Integrate AI-driven tools (e.g., COMSOL Multiphysics) with the following parameters:
- Log : 5.7 (high lipophilicity) predicts bioaccumulation in fatty tissues.
- Henry’s Law Constant : 1.2 × 10⁻⁵ atm·m³/mol suggests volatilization from water.
- QSAR models : Use EPI Suite to estimate degradation pathways (e.g., hydrolysis half-life = 1.3 years at pH 7).
- Validate predictions against field data from sediment cores or biota samples to refine model accuracy .
Q. What experimental strategies resolve contradictions in reported toxicity mechanisms across studies?
Discrepancies often arise from:
- Metabolite variability : Use in vitro assays (e.g., human hepatocyte cultures) to compare oxidative stress responses (ROS, CYP450 induction) between the parent compound and metabolites like oxychlordane .
- Species-specific differences : Conduct cross-species LC₅₀ tests (e.g., zebrafish vs. Daphnia magna) under standardized OECD protocols.
- Endpoint selection : Combine transcriptomics (RNA-seq) with traditional histopathology to identify sublethal effects .
Q. How can isotopic labeling techniques track the compound’s uptake and translocation in plant systems?
- Synthesize - or -labeled analogs via nucleophilic substitution using -heptachlor.
- Apply hydroponic exposure studies (0.1–10 ppm) to Arabidopsis or Zea mays.
- Analyze isotopic distribution via NanoSIMS or autoradiography to map translocation pathways (root → xylem → leaves) .
Q. What advanced separation technologies improve chiral resolution for metabolite identification?
- 2D-LC : Couple achiral (C18) and chiral (Chiralpak IA) columns in tandem.
- Supercritical Fluid Chromatography (SFC) : Use CO₂/ethanol mobile phases at 40°C for baseline separation of diastereomers.
- Capillary Electrophoresis (CE) : Optimize borate buffer (pH 9.2) with cyclodextrin additives for enantiomeric excess (ee) ≥ 98% .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
